molecular formula C16H17ClN2O B14325211 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride CAS No. 105757-62-8

4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride

Cat. No.: B14325211
CAS No.: 105757-62-8
M. Wt: 288.77 g/mol
InChI Key: QOPMRBHKICUOBA-UHFFFAOYSA-N
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Description

4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride is a chemical compound with a complex structure that includes a pyridinium ion, an acetamidophenyl group, and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride is unique due to its specific structural features and chemical properties

Properties

CAS No.

105757-62-8

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

N-[4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl]acetamide;chloride

InChI

InChI=1S/C16H16N2O.ClH/c1-13(19)17-16-7-5-14(6-8-16)3-4-15-9-11-18(2)12-10-15;/h3-12H,1-2H3;1H

InChI Key

QOPMRBHKICUOBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[Cl-]

Origin of Product

United States

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